[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Medicinal chemistry Fragment-based drug design Physicochemical profiling

[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856040-92-0) is a secondary amine featuring a furan ring linked via a methylene bridge to a 1-methyl-1H-pyrazol-5-yl moiety. It belongs to the furan-pyrazole biheterocyclic family, a scaffold class commonly explored in fragment-based drug discovery and combinatorial library synthesis.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B7459533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CNCC2=CC=CO2
InChIInChI=1S/C10H13N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3
InChIKeyMOXLGFYNBKDMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: A Heterocyclic Secondary Amine Building Block for Medicinal Chemistry


[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856040-92-0) is a secondary amine featuring a furan ring linked via a methylene bridge to a 1-methyl-1H-pyrazol-5-yl moiety [1]. It belongs to the furan-pyrazole biheterocyclic family, a scaffold class commonly explored in fragment-based drug discovery and combinatorial library synthesis. The compound's computed physicochemical properties include a molecular weight of 191.23 g/mol, a calculated LogP of 0.2, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 43 Ų [1]. These properties place it within a favorable range for central nervous system (CNS) multiparameter optimization (MPO) scoring, though no direct CNS activity data is reported for this specific molecule.

Why In-Class Furan-Pyrazole Secondary Amines Cannot Be Interchanged for [(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine


Within the immediate structural class of N-[(pyrazol-5-yl)methyl]furan-2-ylmethanamines, even minor variations in substitution pattern produce significant differences in computed molecular geometry, hydrogen bonding capacity, and potential target engagement profiles [1]. The precise adjacency of the 1-methyl group to the N-methylamine bridge on the pyrazole ring dictates the compound's conformational flexibility and basicity, directly influencing its reactivity in reductive amination, cross-coupling, and metal coordination chemistries. As of the available evidence cutoff, no direct head-to-head biological or physicochemical comparison studies have been published for this compound against its closest available analogs; consequently, prospective differentiation relies on computed structural property inference and positional isomer analysis rather than empirically measured performance metrics.

Quantitative Evidence Guide: Where [(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine Offers Measurable Differentiation


Positional Isomer Differentiation: 5-yl vs. 3-yl Methylpyrazole Substitution Alters Computed Cluster Volume and Basicity

Computational comparison of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine with its 3-yl regioisomer [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine reveals that shifting the methylamino bridge from the 5-position to the 3-position of the pyrazole ring alters the spatial orientation of the furan moiety and the secondary amine, resulting in a distinct three-dimensional pharmacophoric shape despite identical molecular formula (C10H13N3O) and molecular weight (191.23 g/mol) [1]. This structural dissimilarity is critical for applications requiring precise vector alignment, such as fragment growing or structure-based drug design. No direct comparative biological data are available to attribute a specific potency advantage to either isomer.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Free Base vs. Hydrochloride Salt: Differentiated Hydrogen Bond Donor Count and Molecular Weight for Formulation Selection

The free base form, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, has a molecular weight of 191.23 g/mol and 1 hydrogen bond donor, while its commercially available hydrochloride salt counterpart has a molecular weight of 227.69 g/mol and 2 hydrogen bond donors [1][2]. The free base's lower molecular weight and reduced hydrogen bond donor count may confer higher membrane permeability in passive diffusion models, whereas the hydrochloride salt offers enhanced aqueous solubility and improved solid-state handling characteristics. This distinction is important for procurement decisions related to downstream synthetic transformations or biological assay formulation.

Chemical procurement Salt selection Physicochemical profiling

N-Substituent Alkyl Chain Variation: Methyl vs. Propyl Pyrazole Derivatives Exhibit Differential LogP and Conformational Flexibility

In silico comparison of the target compound with its 1-propyl pyrazole analog, [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine, highlights that increasing the N-alkyl chain length from methyl to propyl raises the calculated LogP and introduces additional rotatable bonds, which can impact both solubility and target binding entropy [1]. While no experimental LogP or solubility values are available for the target compound, the computed XLogP3-AA of 0.2 for the methyl derivative contrasts with an anticipated higher value for the propyl analog, suggesting the methyl compound may be better suited for CNS drug-like profiles where lower lipophilicity is desired.

Physicochemical profiling Drug-likeness Library design

Optimal Research and Procurement Scenarios for [(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine


Fragment-Based Lead Generation Targeting CNS Protein–Protein Interactions

With a molecular weight of 191 g/mol, XLogP of 0.2, and TPSA of 43 Ų, this compound falls within the optimal CNS MPO space [1]. Its secondary amine and biheterocyclic architecture offer multiple vectors for fragment elaboration, making it suitable as a starting fragment in 19F-NMR or SPR-based screening campaigns against CNS targets such as GPCRs or ion channels.

Synthesis of Focused Combinatorial Libraries via Reductive Amination

The secondary amine group serves as a reactive handle for parallel amide bond formation or reductive amination with diverse aldehyde building blocks [1]. The positional stability of the 5-yl substitution minimizes regioisomeric impurities compared to 3-yl analogs, simplifying LC-MS purification .

Metal Coordination Scaffold for Bioinorganic Catalyst Design

The N,N-bidentate chelating potential formed by the pyrazole N2 and the exocyclic secondary amine enables the generation of well-defined Cu(II), Ni(II), or Pd(II) complexes [1]. The methyl group on the pyrazole ring sterically tunes the metal binding pocket, a feature absent in the des-methyl analog (1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, CAS 3528-56-1).

Quote Request

Request a Quote for [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.